molecular formula C16H15NO3 B141942 Methyl 2-acetamido-3-(2-naphthyl)propenoate CAS No. 131305-19-6

Methyl 2-acetamido-3-(2-naphthyl)propenoate

Cat. No.: B141942
CAS No.: 131305-19-6
M. Wt: 269.29 g/mol
InChI Key: KYXZNCZFSIHSMV-GDNBJRDFSA-N
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Description

Methyl 2-acetamido-3-(2-naphthyl)propenoate is an organic compound with the molecular formula C16H15NO3 and a molar mass of 269.3 g/mol . This compound is characterized by its unique structure, which includes an acetamido group and a naphthyl group attached to a propenoate moiety. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Chemical Reactions Analysis

Methyl 2-acetamido-3-(2-naphthyl)propenoate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-acetamido-3-(2-naphthyl)propenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(2-naphthyl)propenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Methyl 2-acetamido-3-(2-naphthyl)propenoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-naphthalen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZNCZFSIHSMV-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC2=CC=CC=C2C=C1)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569461
Record name Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131305-19-6
Record name Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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